molecular formula C21H26O5 B1220591 21-Dehydrocortisone CAS No. 16574-04-2

21-Dehydrocortisone

Cat. No.: B1220591
CAS No.: 16574-04-2
M. Wt: 358.4 g/mol
InChI Key: DJLICGGNASJAQR-ZPOLXVRWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 21-Dehydrocortisone can be synthesized from cortisone through an oxidation process. The 21-hydroxy group of cortisone is oxidized to form the corresponding aldehyde, resulting in this compound . This reaction typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves biotransformation processes using microbial strains. For example, certain strains of Rhodococcus can catalyze the Δ1-dehydrogenation and C20 reduction of cortisone to produce this compound . This method is preferred due to its efficiency and the ability to produce high yields with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 21-Dehydrocortisone undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The steroid nucleus can undergo substitution reactions at various positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted steroids.

Scientific Research Applications

21-Dehydrocortisone has several applications in scientific research:

Comparison with Similar Compounds

    Cortisone: The parent compound of 21-Dehydrocortisone, with a hydroxyl group at the 21-position.

    Hydrocortisone: Another corticosteroid with similar anti-inflammatory properties but with a hydroxyl group at the 21-position.

    Prednisone: A synthetic corticosteroid with a similar structure but with additional modifications that enhance its potency.

Uniqueness: this compound is unique due to the presence of an aldehyde group at the 21-position, which imparts distinct chemical reactivity and biological activity compared to its parent compound, cortisone .

Properties

IUPAC Name

2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-15,18,26H,3-8,10H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLICGGNASJAQR-ZPOLXVRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80317966
Record name NSC323237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16574-04-2
Record name NSC323237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC323237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Dehydrocortisone
Reactant of Route 2
21-Dehydrocortisone
Reactant of Route 3
21-Dehydrocortisone
Reactant of Route 4
21-Dehydrocortisone
Reactant of Route 5
21-Dehydrocortisone
Reactant of Route 6
21-Dehydrocortisone

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